4-Fluoro-2-hydroxybenzoyl chloride

Description

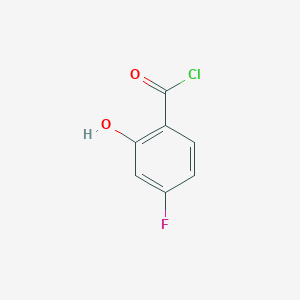

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDBLQBTGDUWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594134 | |

| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57976-99-5 | |

| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Hydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4-fluoro-2-hydroxybenzoyl chloride. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, resulting in the formation of a new carbonyl compound.

Amidation and Esterification Pathways

Amidation and esterification are classic examples of nucleophilic acyl substitution. In these reactions, this compound reacts with amines and alcohols, respectively, to form the corresponding amides and esters. These transformations are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis of amides from carboxylic acids can be achieved through the in situ generation of activating agents like chloro- and imido-phosphonium salts. acs.org While not directly detailing the use of this compound, this methodology transforms various carboxylic acids into their amide counterparts using primary and secondary amines at room temperature in good to excellent yields. acs.org The process involves the reaction of the phosphonium (B103445) salts with the carboxylic acid to form an (acyloxy)-phosphonium species, which can then react via several pathways, including conversion to an acyl chloride intermediate, to yield the final amide. acs.org

Another versatile method for amidation and esterification involves the use of formylpyrrolidine (FPyr) as a Lewis base catalyst with trichlorotriazine (B8581814) (TCT) as a cost-efficient activating agent. nih.gov This system facilitates the conversion of carboxylic acids into their corresponding acid chlorides in situ, which can then be isolated or reacted further to form amides, esters, and thioesters. nih.gov This protocol is noted for its cost-efficiency and scalability. nih.gov

A specific example of amidation is the synthesis of N,N-diethyl-4-fluoro-2-hydroxybenzamide, a derivative of this compound.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Hydrazides, Amines)

Beyond simple amines, this compound reacts with a variety of nitrogen-containing nucleophiles. For instance, its reaction with hydrazides (R-C(O)NHNH2) leads to the formation of N-acylhydrazides, also known as diacylhydrazines. These compounds are of interest in medicinal chemistry and materials science.

The reactivity of acyl chlorides with nitrogen nucleophiles is also central to the synthesis of various heterocyclic compounds. Acyl radicals generated from acyl chlorides can participate in radical cascade reactions to build new carbon-carbon bonds, leading to the formation of valuable heterocycles under mild, redox-neutral conditions. rsc.orgx-mol.com

A study on the reactions of 2-(chloroseleno)benzoyl chloride, a related acyl chloride, with various nucleophiles found that a primary amino group is highly reactive, undergoing simultaneous selenenylation and acylation. researchgate.net This highlights the high reactivity of the acyl chloride moiety towards amino groups, even in the presence of other nucleophilic centers like hydroxyl or thiol groups. researchgate.net

Radical-Mediated Transformations and Photoredox Catalysis

In recent years, the use of acyl chlorides as precursors for aroyl radicals under photoredox catalysis has emerged as a powerful synthetic strategy. This approach opens up new avenues for the functionalization of organic molecules that are not accessible through traditional ionic pathways.

Generation and Reactivity of Aroyl Radicals from Acyl Chlorides

Aroyl chlorides, which are abundant and inexpensive, can serve as novel acyl radical precursors under visible-light photocatalysis. rsc.orgx-mol.com This method avoids the harsh conditions typically required for acyl radical generation, such as high temperatures or UV irradiation. nih.gov The generated aroyl radicals are nucleophilic species that can engage in a variety of transformations, including additions to unsaturated systems. nih.gov

Several methods have been developed for generating acyl radicals from different precursors using visible-light photoredox catalysis. nih.govthieme-connect.de These precursors include aldehydes, α-ketoacids, carboxylic acids, and acyl silanes, in addition to acyl chlorides. nih.govthieme-connect.de The choice of photocatalyst is crucial and can range from transition metal complexes to organic dyes. nih.gov

A metal-free approach for generating acyl radicals from acyl chlorides involves a photoinduced single-electron transfer from a Lewis base to the acyl chloride. acs.org This forms a photoactive charge transfer complex that facilitates the generation of the acyl radical, which can then react with various substrates to form diverse heterocyclic structures. acs.org Another strategy utilizes a nucleophilic organic catalyst to activate acyl chlorides via a nucleophilic acyl substitution pathway, generating an intermediate that, upon excitation with low-energy photons, produces the acyl radical. rsc.org

| Precursor | Method of Radical Generation | Key Features |

| Aroyl Chlorides | Visible-light photoredox catalysis | Mild conditions, redox-neutral, forms C-C bonds for heterocycle synthesis. rsc.orgx-mol.com |

| Acyl Chlorides | Photoinduced single-electron transfer (metal-free) | Involves a photoactive charge transfer complex with a Lewis base. acs.org |

| Acyl Chlorides | Nucleophilic organic catalyst and visible light | Activates via nucleophilic acyl substitution, suitable for precursors with high reduction potentials. rsc.org |

| Various Acyl Precursors | Visible-light photoredox catalysis | Utilizes various precursors like aldehydes, α-ketoacids, and acyl silanes with different photocatalysts. nih.govthieme-connect.de |

β-Selective Aroylation of Activated Alkenes

A significant application of aroyl radicals generated from acyl chlorides is the β-selective aroylation of activated alkenes. This reaction provides a direct route to α,β-unsaturated aryl ketones, which are important structural motifs in many biologically active compounds. nih.govnih.gov The process involves a photocatalytic, non-chain radical aroylchlorination of the alkene to form a β-chloroketone intermediate. nih.govnih.gov This intermediate acts as a masked enone and eliminates hydrogen chloride upon workup to yield the final α,β-unsaturated ketone. nih.govnih.gov This strategy is notable for its broad functional group tolerance and high chemo- and regioselectivity, making it suitable for late-stage functionalization of complex molecules. nih.govnih.gov

The proposed mechanism involves a proton-coupled electron transfer (PCET) process between the aroyl chloride and the excited photocatalyst, leading to the formation of an α-chloro-α-hydroxy benzyl (B1604629) radical. nih.gov This radical then adds to the activated alkene, followed by a 1,3-chlorine atom shift and subsequent oxidation and deprotonation to afford the β-chloroketone. nih.gov

A related photocatalytic strategy has been developed for the synthesis of β-functionalized unsymmetrical diketones from aroyl chlorides and unactivated alkenes. researchgate.net This reaction proceeds at room temperature and tolerates a wide array of functional groups and allows for the migration of various distal groups. researchgate.net

Role of Photocatalysts in Acyl Chloride Functionalizations

Photocatalysts are central to the radical-mediated transformations of acyl chlorides. They absorb visible light and, in their excited state, can act as single-electron transfer agents, either oxidizing or reducing the substrate to generate the desired radical species. nih.gov For acyl chloride functionalization, both reductive and oxidative quenching cycles of the photocatalyst can be employed.

In the context of β-selective aroylation, an iridium-based photocatalyst, Ir(ppy)₃, is often used. nih.gov Upon photoexcitation, it can engage in a proton-coupled electron transfer with the aroyl chloride to initiate the radical cascade. nih.gov The photocatalyst is regenerated at the end of the catalytic cycle, making the process efficient and sustainable. nih.gov

The functionalization of acyl chlorides is not limited to transition-metal photocatalysts. Organic catalysts, such as those based on dithiocarbamate (B8719985) anions, can also be employed. rsc.org These catalysts activate the acyl chloride through a nucleophilic substitution mechanism, and the resulting intermediate is then photoexcited to generate the acyl radical. rsc.org This approach is particularly useful for acyl chlorides that are difficult to reduce. rsc.org

Electrophilic Aromatic Substitution Potentials

The hydroxyl group is a powerful activating group and is ortho, para-directing due to its strong +R (resonance) effect, which donates electron density to the ring, stabilizing the arenium ion intermediate. The fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing because of its +R effect. The benzoyl chloride group is a strong deactivating group and is meta-directing due to its -I and -R effects, which withdraw electron density from the ring.

The directing effects of these substituents on the aromatic ring are summarized below.

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | C2 | +R > -I | Strongly Activating | Ortho, Para |

| -F | C4 | +R < -I | Deactivating | Ortho, Para |

| -COCl | C1 | -R, -I | Strongly Deactivating | Meta |

Given these competing influences, the position of electrophilic attack is determined by the most powerful activating group. The hydroxyl group at C2 will direct incoming electrophiles to its ortho (C3) and para (C5) positions. The fluorine atom at C4 directs to its ortho positions (C3 and C5). The deactivating benzoyl chloride group directs to its meta positions (C3 and C5). Therefore, all three substituents reinforce substitution at the C3 and C5 positions. The powerful activating nature of the hydroxyl group suggests that electrophilic substitution is feasible despite the presence of two deactivating groups.

Concerted SNAr Reactions in Fluoroarene Chemistry

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic compounds. While the classic SNAr mechanism is a stepwise addition-elimination process that requires electron-deficient aromatic rings to stabilize the intermediate Meisenheimer complex, recent studies have highlighted a concerted (cSNAr) pathway. nih.govresearchgate.net This concerted mechanism involves a single transition state and does not strictly require electron-withdrawing groups, allowing for the use of electron-rich and electron-neutral fluoroarenes. nih.govstrath.ac.uk

The cSNAr reaction is particularly relevant for fluoroarenes like this compound. Research has shown that organic superbases, such as t-Bu-P4, can efficiently catalyze cSNAr reactions of various aryl fluorides, irrespective of their electronic properties. nih.govnih.govacs.org The mechanism involves the dual activation of the aryl fluoride (B91410) and the nucleophile by the catalyst. nih.govacs.org This catalytic system displays excellent functional group tolerance and can be applied to a wide range of nucleophiles. nih.govacs.org

For this compound, the fluorine atom is the leaving group in a potential SNAr reaction. The presence of the activating hydroxyl group might typically disfavor a classical SNAr reaction. However, the cSNAr pathway provides a viable route for substitution at the C4 position. The reaction would proceed through a single, high-energy transition state rather than a stabilized intermediate.

Key Features of Catalytic Concerted SNAr Reactions:

| Feature | Description | Reference |

| Mechanism | Involves a single transition state, bypassing the need for a stable Meisenheimer intermediate. | nih.gov |

| Substrate Scope | Applicable to electron-rich, electron-neutral, and electron-deficient aryl fluorides. | nih.gov |

| Catalysis | Can be efficiently catalyzed by organic superbases like t-Bu-P4, which activates both the fluoroarene and the nucleophile. | acs.org |

| Versatility | Shows broad functional group tolerance and accommodates diverse nucleophiles. | nih.gov |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly using density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including cSNAr. strath.ac.ukrsc.org Such studies provide detailed insights into the geometries of transition states and the energy profiles of reaction pathways.

Computational investigations have been crucial in establishing the credibility of the cSNAr mechanism over the past three decades. strath.ac.uk For fluoroarenes, DFT studies have modeled the concerted pathway, often identifying a Meisenheimer-like transition state rather than a stable intermediate. strath.ac.uk For instance, a combined experimental and computational study on the reaction of fluoroarenes with magnesium-based reagents identified a concerted SNAr-like pathway. rsc.org This study revealed that the transition state for C-F bond activation is stabilized by interactions between the magnesium center and ortho-fluorine atoms, which helps to lower the activation energy. rsc.org

In the context of this compound, computational modeling could be used to:

Calculate the activation energy for the cSNAr reaction with various nucleophiles.

Determine the geometry of the transition state for the substitution of the fluorine atom.

Assess the influence of the hydroxyl and benzoyl chloride groups on the reaction barrier.

Compare the energy profile of the concerted pathway versus a hypothetical stepwise mechanism.

DFT calculations would likely show that the reaction proceeds via a single transition state, with the energy barrier being influenced by the electronic nature of the nucleophile and the specific computational functional and basis set employed. rsc.org

Applications of 4 Fluoro 2 Hydroxybenzoyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The utility of 4-fluoro-2-hydroxybenzoyl chloride as a versatile building block stems from the distinct reactivity of its three functional groups. The acyl chloride is a highly electrophilic moiety, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles such as alcohols, amines, and carbanions to form esters, amides, and ketones, respectively. This reactivity is fundamental to its role in chain extension and molecular elaboration.

The hydroxyl group, being ortho to the benzoyl chloride, can participate in intramolecular reactions, leading to the formation of heterocyclic structures. It can also be protected and deprotected, allowing for sequential reactions at different sites of the molecule. Furthermore, the fluorine atom at the 4-position exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and the acidity of the phenolic proton. This substitution pattern is crucial for directing further functionalization of the benzene (B151609) ring and can impart unique physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity in biological systems.

Synthesis of Heterocyclic Compounds

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are core components of many pharmaceuticals and agrochemicals.

Construction of Pyrazole (B372694) and Pyrazolyl Benzo[d]oxazole Scaffolds

While not a direct reactant in pyrazole ring formation, this compound is a key precursor to the necessary intermediates. A common pathway involves the Friedel-Crafts acylation of a suitable substrate or transformation into 4'-fluoro-2'-hydroxyacetophenone. This acetophenone (B1666503) derivative is a pivotal starting material for synthesizing chalcones (α,β-unsaturated ketones) through Claisen-Schmidt condensation with various aldehydes.

These 4'-fluoro-2'-hydroxychalcones can then be cyclized with hydrazine (B178648) derivatives to yield dihydropyrazoles. For instance, the reaction of a 4'-fluoro-2'-hydroxychalcone with hydrazine hydrate (B1144303) is a well-established method for producing 5-substituted-3-(4-fluoro-2-hydroxyphenyl)-dihydropyrazoles.

Further elaboration of these pyrazole-containing molecules can lead to more complex fused heterocyclic systems. For example, a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine has been identified as potent kinase inhibitors. nih.gov The synthesis of such molecules often involves coupling reactions where a functionalized pyrazole is linked to other heterocyclic systems, a strategy where derivatives of this compound can serve as starting points for the pyrazole component.

Table 1: Examples of Pyrazole Precursors Derived from 4'-Fluoro-2'-hydroxyacetophenone This table is for illustrative purposes and showcases a general synthetic route.

| Starting Aldehyde | Resulting Chalcone (B49325) Intermediate | Final Pyrazole Derivative (after reaction with Hydrazine) |

|---|---|---|

| Benzaldehyde (B42025) | 1-(4-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 5-Phenyl-3-(4-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazole |

| 4-Methoxybenzaldehyde | 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5-(4-Methoxyphenyl)-3-(4-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazole |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | 5-(4-Chlorophenyl)-3-(4-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazole |

Incorporation into Quinolinone Derivatives

Quinolinone scaffolds are prevalent in medicinal chemistry. This compound can be incorporated into these structures through multi-step synthetic sequences. One plausible approach involves the reaction of this compound with a malonic ester half-ester in the presence of a magnesium salt to generate a β-ketoester. This intermediate is a classic component in quinolinone synthesis.

For example, the resulting β-ketoester, ethyl 2-(4-fluoro-2-hydroxybenzoyl)acetate, can undergo condensation with an appropriately substituted aniline, such as 2-iodoaniline, followed by an intramolecular cyclization (e.g., a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination) to afford a 4-hydroxy-2-quinolinone derivative bearing the 4-fluoro-2-hydroxyphenyl moiety. Alternatively, acylation of 2-aminothiobenzamide with this compound can produce a 2-(4-fluoro-2-hydroxybenzoylamino)thiobenzamide intermediate, which upon base-catalyzed ring closure, can yield the corresponding quinazoline-4-thione, a close analog of quinolinones. nih.gov

Formation of Chromone (B188151) Analogues

Chromones (1-benzopyran-4-ones) are a significant class of naturally occurring compounds with diverse biological activities. The synthesis of chromone analogues is a direct and efficient application of this compound. The most common route involves its conversion to 4'-fluoro-2'-hydroxyacetophenone.

This acetophenone can then undergo a Claisen condensation with a suitable ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This reaction forms a 1,3-dicarbonyl intermediate which, upon acid-catalyzed cyclization (dehydration), yields the corresponding 6-fluoro-chromone-2-carboxylate ester. Another classical method is the Baker-Venkataraman rearrangement, where the 2-hydroxyacetophenone (B1195853) is first acylated with a benzoyl chloride derivative, and the resulting ester is rearranged under basic conditions to the 1,3-diketone, which is then cyclized to form a flavone (B191248) (a 2-phenylchromone). These methods provide a reliable pathway to 6-fluorochromone (B11588) derivatives, which are valuable for further synthetic modification. chemrxiv.org

Precursor in the Synthesis of Substituted Benzoylpiperidine Fragments

The benzoylpiperidine moiety is recognized as a privileged structure in medicinal chemistry, appearing in numerous central nervous system (CNS) active agents. This compound serves as a direct precursor for introducing a specifically substituted benzoylpiperidine fragment into larger molecules.

A notable example is the synthesis of potential dual 5-HT₂ₐ/D₂ ligands for antipsychotic drug development. In this context, a 1-tetralol derivative bearing a 4-(4-fluoro-2-hydroxybenzoyl)piperidinyl fragment was synthesized. The synthesis involves the acylation of 4-hydroxypiperidine (B117109) with this compound under standard Schotten-Baumann conditions or by using a coupling agent. The resulting (4-fluoro-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone can then be coupled to the main scaffold of the drug molecule. The presence of the 4-fluoro and 2-hydroxy substituents on the benzoyl ring is often critical for achieving the desired receptor affinity and selectivity profile.

Regioselective Functionalization of Polycyclic Systems

The electronic properties conferred by the substituents on this compound are instrumental in directing the regioselective functionalization of the aromatic ring. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The benzoyl group is a deactivating meta-director. The interplay of these directing effects governs the position of subsequent electrophilic aromatic substitution reactions.

For instance, nitration or halogenation of the aromatic ring would be expected to occur at the positions most activated by the hydroxyl group and least deactivated by the other groups, primarily at the 5-position. This allows for the controlled introduction of new functional groups, creating a more complex and decorated scaffold. This principle of regioselective functionalization is crucial when this compound is used to build polycyclic systems, as it allows for precise control over the final molecular architecture, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Synthesis and Chemical Exploration of Derivatives Derived from 4 Fluoro 2 Hydroxybenzoyl Chloride

Synthesis of Carboxamide Derivatives

The reaction of the acyl chloride functional group in 4-fluoro-2-hydroxybenzoyl chloride with amines is a primary route for the generation of carboxamide derivatives. This transformation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of a vast range of substituents to tailor the properties of the final molecule.

The synthesis of N-substituted carboxamides from this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

The general reaction scheme involves the treatment of this compound with a desired amine in an appropriate solvent. The choice of solvent and base can be critical to the success of the reaction, particularly in cases where the amine is weakly nucleophilic or sterically hindered. Dichloromethane and tetrahydrofuran (B95107) are commonly employed solvents for this type of transformation.

While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the synthesis of structurally related amides, such as 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, has been reported through the coupling of 2-amino-5-fluorophenol (B134415) with an activated carboxylic acid. nih.gov This demonstrates the feasibility of forming the N-(4-fluoro-2-hydroxyphenyl)amide linkage.

Table 1: Representative N-Substituted Carboxamide Derivatives of this compound

| Amine Reactant | Product Name | Molecular Formula of Product |

|---|---|---|

| Aniline | N-phenyl-4-fluoro-2-hydroxybenzamide | C₁₃H₁₀FNO₂ |

| Benzylamine | N-benzyl-4-fluoro-2-hydroxybenzamide | C₁₄H₁₂FNO₂ |

| Morpholine | (4-fluoro-2-hydroxyphenyl)(morpholino)methanone | C₁₁H₁₂FNO₃ |

The efficiency of amide bond formation can be significantly influenced by the chosen reaction conditions. Optimization of these conditions is often necessary to achieve high yields, especially with challenging substrates. Key parameters for optimization include the choice of coupling agent, base, solvent, temperature, and reaction time.

Several modern coupling reagents have been developed to facilitate amide bond formation under mild conditions. These include phosphonium-based reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an additive like 4-Dimethylaminopyridine (DMAP), are also widely employed. researchgate.net

A study on the optimization of microscale parallel amide coupling reactions highlighted the importance of screening different coupling conditions. researchgate.net For instance, while COMU/DIPEA and HATU/DIPEA combinations were ineffective for the coupling of certain aminotriazoles, the EDCI/DMAP system provided the desired products. researchgate.net The study also showed that elevating the temperature could increase the reaction rate, but prolonged reaction times at higher temperatures might lead to product degradation. researchgate.net These findings underscore the necessity of empirical optimization for each specific substrate pairing to maximize the yield of the desired N-acylated product.

Synthesis of Hydrazide Derivatives

Hydrazides are valuable synthetic intermediates that can be readily prepared from acyl chlorides. The reaction of this compound with hydrazine (B178648) or its derivatives yields the corresponding hydrazide, which can serve as a precursor for the synthesis of various heterocyclic compounds.

The synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide has been accomplished in a two-step process starting from methyl salicylate (B1505791). mdpi.comresearchgate.net The initial step involves the microwave-assisted hydrazinolysis of methyl salicylate to produce salicylhydrazide. mdpi.comresearchgate.net This intermediate is then acylated with 4-fluorobenzoyl chloride at a low temperature (0–5 °C) in tetrahydrofuran (THF) to yield the final product. mdpi.comresearchgate.net This method, while not starting directly from this compound, demonstrates a successful strategy for the synthesis of a closely related N'-aroyl hydrazide. The yield for the acylation step was reported to be 50%. researchgate.net

Furthermore, 4-fluoro-2-hydroxybenzohydrazide (B1527011) is commercially available, indicating that established synthetic protocols for its preparation exist. sigmaaldrich.com

Table 2: Synthesized Hydrazide Derivatives

| Starting Material | Reagent | Product Name | Yield | Reference |

|---|---|---|---|---|

| Salicylhydrazide | 4-Fluorobenzoyl chloride | 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | 50% | researchgate.net |

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues

Urea and thiourea derivatives are an important class of compounds with a wide range of applications. A common synthetic route to these analogues involves the reaction of an amine with an isocyanate or isothiocyanate. To derive these structures from this compound, a synthetic conversion to the corresponding amine, 4-fluoro-2-aminobenzoyl derivative or 2-amino-5-fluorophenol, would be a necessary preceding step.

The general synthesis of urea and thiourea derivatives involves the addition of an amine to the electrophilic carbon of an isocyanate or isothiocyanate. These reactions are typically high-yielding and proceed under mild conditions. A variety of substituted isocyanates and isothiocyanates can be used to generate a library of urea and thiourea derivatives. For instance, new urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized by reacting the parent amine with various isocyanates and isothiocyanates. ias.ac.in Similarly, novel urea and thiourea derivatives of 3,5-dichloro-4-hydroxyaniline have been prepared by reaction with different isocyanates and isothiocyanates in the presence of triethylamine (B128534) at elevated temperatures.

Table 3: Representative Urea and Thiourea Derivatives from a 4-Fluoro-2-hydroxyaniline Precursor

| Reagent | Product Class | Representative Product Name | Molecular Formula of Product |

|---|---|---|---|

| Phenyl isocyanate | Urea | 1-(4-Fluoro-2-hydroxyphenyl)-3-phenylurea | C₁₃H₁₁FN₂O₂ |

| Ethyl isothiocyanate | Thiourea | 1-Ethyl-3-(4-fluoro-2-hydroxyphenyl)thiourea | C₉H₁₁FN₂OS |

| 4-Chlorophenyl isocyanate | Urea | 1-(4-Chlorophenyl)-3-(4-fluoro-2-hydroxyphenyl)urea | C₁₃H₁₀ClFN₂O₂ |

Derivatization via the Hydroxyl Group

The phenolic hydroxyl group in this compound offers another site for chemical modification, allowing for the synthesis of ether and ester derivatives. These reactions can be performed before or after the modification of the acyl chloride group, depending on the desired final product and the stability of the functional groups to the reaction conditions.

The formation of ethers from the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide, followed by nucleophilic attack on an alkyl halide.

Esterification of the hydroxyl group can be accomplished by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or catalyst. The reactivity of the acyl chloride group on the same molecule must be considered, and protection-deprotection strategies may be necessary to achieve selective esterification of the phenolic hydroxyl group. Derivatization of hydroxyl groups is a common strategy to enhance the properties of molecules. nih.govresearchgate.net For example, the hydroxyl groups of triterpenoids have been derivatized to improve their detection in chromatographic methods. nih.gov

Table 4: Representative Ether and Ester Derivatives of this compound

| Reagent | Product Class | Product Name | Molecular Formula of Product |

|---|---|---|---|

| Methyl iodide / Base | Ether | 4-Fluoro-2-methoxybenzoyl chloride | C₈H₆ClFO₂ |

| Benzyl (B1604629) bromide / Base | Ether | 2-(Benzyloxy)-4-fluorobenzoyl chloride | C₁₄H₁₀ClFO₂ |

| Acetyl chloride / Base | Ester | 3-Fluoro-2-(chloroformyl)phenyl acetate | C₉H₆ClFO₃ |

Protection and Deprotection Strategies

In the synthesis of complex molecules from this compound, the presence of the phenolic hydroxyl group necessitates the use of protecting groups. This strategy is crucial to prevent unwanted side reactions, particularly given the high reactivity of the acyl chloride moiety. The choice of a suitable protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) without affecting the rest of the molecule.

The hydroxyl group is typically protected as an ether or an ester. The protecting group must be robust enough to withstand the conditions of reactions involving the acyl chloride, such as amide or ester formation, yet be removable under specific, mild conditions. Common protecting groups for phenols include ethers like the methoxymethyl (MOM) ether and silyl (B83357) ethers. For deprotection, acid-catalyzed hydrolysis is frequently employed. tcichemicals.com

Table 1: Common Protecting Groups for the Phenolic Hydroxyl Group and Deprotection Conditions

| Protecting Group | Abbreviation | Structure of Protected Hydroxyl | Typical Deprotection Reagents |

|---|---|---|---|

| Methoxymethyl | MOM | -OCH₂OCH₃ | Acidic hydrolysis (e.g., HCl) |

| Benzyl | Bn | -OCH₂Ph | Catalytic Hydrogenation (H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | -OCOOC(CH₃)₃ | Acidic conditions (e.g., Trifluoroacetic Acid) |

| Allyloxycarbonyl | Alloc | -OCOOCH₂CH=CH₂ | Palladium(0) catalysts |

| 2,2,2-Trichloroethoxycarbonyl | Troc | -OCOOCH₂CCl₃ | Zinc powder (Zn) or electrolysis |

This table is generated based on common chemical practices and information from sources like Tokyo Chemical Industry. tcichemicals.com

Further Functionalization of the Fluorine Moiety in Derivatives

The fluorine atom on the aromatic ring of this compound derivatives is not merely a static substituent. Its high electronegativity activates the ring for specific types of transformations, offering a pathway to further molecular diversification.

The primary reaction pathway for functionalizing the C-F bond in these derivatives is through Nucleophilic Aromatic Substitution (SNA_r). nih.gov In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. For SNA_r to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution process. libretexts.org

In derivatives of this compound, the carbonyl group (or its derivative, such as an amide or ester) acts as an activating group. The fluorine atom at the para position is thus susceptible to displacement by a variety of nucleophiles. This reaction provides a powerful, often transition-metal-free, method to introduce new functional groups. nih.gov For example, studies on polyfluoroarenes have shown that phenothiazine (B1677639) can selectively displace a fluorine atom para to a trifluoromethyl group. nih.gov Similarly, reactions with amines or other nucleophiles can be used to synthesize a range of substituted derivatives. youtube.com The reaction conditions, such as the choice of base, solvent, and temperature, are critical for achieving high yields and selectivity. nih.govmdpi.com

Table 2: Examples of Nucleophilic Aromatic Substitution (SNA_r) on Fluorinated Aromatic Derivatives

| Derivative Type | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Polyfluoroarene with activating group | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-Arylphenothiazine derivative |

| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine derivative |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | Various solvents and temperatures | 4-Aminoquinazoline derivative |

This table compiles examples from research on SNA_r reactions to illustrate the principle of fluorine displacement. nih.govyoutube.commdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Fluoro-2-hydroxybenzoyl chloride, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon framework and the chemical environment of the protons.

In the ¹H NMR spectrum, the aromatic protons of this compound exhibit distinct signals. Due to the substitution pattern, the protons on the benzene (B151609) ring are chemically non-equivalent and their signals are influenced by the electron-withdrawing nature of the acyl chloride and fluorine atom, as well as the electron-donating hydroxyl group. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group characteristically resonates at a low field (downfield) due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbon atoms attached to the fluorine and hydroxyl groups also show characteristic shifts, influenced by the electronegativity and resonance effects of these substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzoyl Chloride Derivatives

| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

| 4-Fluorobenzaldehyde | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) rsc.org | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) rsc.org |

| 2-Fluorobenzoyl chloride | 8.110, 7.680, 7.323, 7.197 chemicalbook.com | No data available |

| 4-Nitrobenzoyl chloride | 8.344, 8.295 chemicalbook.com | No data available |

| 4-Fluorobenzyl chloride | 7.323, 7.010, 4.525 chemicalbook.com | No data available |

Note: The data provided is for related compounds and serves as a reference for the expected chemical shift ranges. The exact values for this compound may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the fluorine atom in the molecule. nih.gov The chemical shift of the fluorine signal is highly dependent on its electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, and the coupling of the fluorine atom with adjacent protons (³JHF) can provide further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and studying their interactions. nih.gov For instance, in 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears at -102.4 ppm. rsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the fluorine and hydroxyl substituents, by observing their long-range correlations with nearby protons. epfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured exact mass can be compared to the calculated theoretical mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a ratio of approximately 3:1.

Table 2: Calculated and Expected Mass Data for Related Benzoyl Chloride Derivatives

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 157.9935 nih.gov |

| 4-Hydroxybenzoyl chloride | C₇H₅ClO₂ | 155.9978 nih.gov |

| This compound | C₇H₄ClFO₂ | 173.9884 |

The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical to form the benzoyl cation, which is often the base peak in the spectrum. Subsequent fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO). The presence of the fluoro and hydroxyl substituents on the aromatic ring will influence the fragmentation pathways, leading to a unique mass spectrum for this compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is an invaluable tool for identifying the key functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding. msu.eduspectroscopyonline.com

C=O Stretching: A strong, sharp absorption band in the region of 1750-1720 cm⁻¹ is characteristic of the carbonyl (C=O) group of the acyl chloride. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

C-F Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponds to the stretching vibration of the carbon-fluorine (C-F) bond.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration typically appears in the fingerprint region, between 800-600 cm⁻¹.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are also observed, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Furthermore, the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the acyl chloride can be investigated using IR spectroscopy. acs.org This interaction can lead to a shift in the stretching frequencies of both the O-H and C=O bonds. acs.org Far-infrared spectroscopy can also be employed to study the low-frequency vibrational modes associated with hydrogen bonding. rsc.org

Table 3: Typical Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3600-3200 (broad) msu.edu |

| Carbonyl (Acyl Chloride) | C=O stretch | 1750-1720 (strong, sharp) |

| Fluoro | C-F stretch | 1250-1000 (strong) |

| Chloro | C-Cl stretch | 800-600 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1600-1450 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the bond lengths, bond angles, and conformation of the this compound molecule. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack in the crystal lattice.

Despite the power of this technique, no publicly accessible crystallographic data or structural reports for this compound could be located. Research in this area would be required to elucidate its solid-state structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable in synthetic chemistry for separating components of a mixture, thereby assessing the purity of a substance and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the aromatic nature of the compound.

This method would allow for the quantification of the main compound and the detection of any impurities, such as the starting material (4-Fluoro-2-hydroxybenzoic acid) or by-products of hydrolysis. At present, no specific HPLC methods or chromatograms for this compound have been published in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While acyl chlorides can be reactive and may require derivatization, GC-MS could potentially be used to assess the purity of this compound. The gas chromatograph would separate volatile components of a sample, which would then be ionized and detected by the mass spectrometer. This provides a mass spectrum that can help in identifying the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns.

Detailed GC-MS analysis protocols, including column types, temperature programs, and observed fragmentation patterns for this compound, are not available in current research literature.

UV-Visible Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption maxima (λmax) are related to the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and carbonyl group. The spectrum of this compound would be expected to show characteristic absorptions for the substituted benzoyl system. The position and intensity of these absorptions would be influenced by the fluorine and hydroxyl substituents.

A search for specific UV-Visible spectral data for this compound, including measured λmax values and molar absorptivity coefficients in various solvents, did not yield any results. Such data would be valuable for confirming the electronic conjugation and for use in quantitative analysis via techniques like HPLC with a UV detector.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

A key feature of 4-Fluoro-2-hydroxybenzoyl chloride that can be elucidated by DFT is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the acyl chloride. This interaction significantly influences the compound's conformational preferences and reactivity.

Table 1: Predicted Molecular Geometry Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-F bond length | ~1.35 Å |

| C=O bond length | ~1.20 Å |

| C-Cl bond length | ~1.79 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-C-O (hydroxyl) bond angle | ~119° |

| O-C-C-C dihedral angle | ~0° or ~180° |

Note: These values are estimations based on data from structurally similar compounds and are intended for illustrative purposes.

Furthermore, DFT calculations can determine crucial electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluoro and acyl chloride groups, combined with the electron-donating character of the hydroxyl group, would lead to a complex distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. wikipedia.org

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These values are estimations based on typical ranges for similar aromatic compounds and serve as a general guide.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most stable arrangements of the molecule.

For this compound, a key area of investigation for MD simulations would be the dynamics of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. The simulations could reveal the strength and persistence of this bond in different solvents and at various temperatures. This is crucial as the conformation of the benzoyl chloride group relative to the hydroxyl group can significantly impact the molecule's reactivity.

A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent. The system's energy is then minimized, and the simulation is run for a specified period, typically on the order of nanoseconds to microseconds. Analysis of the trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To understand the solvation structure around specific atoms of the molecule.

Hydrogen Bond Analysis: To quantify the occurrence and lifetime of intra- and intermolecular hydrogen bonds.

While no specific MD simulation studies on this compound were found, research on other small molecules demonstrates the power of this technique in understanding how solvent interactions and conformational changes can influence chemical behavior. mdpi.combyjus.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

A primary reaction of interest for this compound is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. Quantum chemical calculations can model the reaction pathway with various nucleophiles (e.g., alcohols, amines) to predict the reaction rates and selectivity. researchgate.net The calculations would likely investigate a stepwise mechanism involving a tetrahedral intermediate.

The presence of the ortho-hydroxyl group can also lead to interesting intramolecular reactions or catalytic effects. For example, the hydroxyl group could act as a proton shuttle, facilitating the departure of the chloride ion. Quantum chemical calculations can explore these possibilities by modeling the transition states for different mechanistic pathways.

A study on the intramolecular hydrogen bonding in a series of 2-hydroxybenzoyl compounds, including 2-hydroxybenzoyl chloride, demonstrated the utility of quantum chemical calculations in understanding the interplay between the substituents and the reaction center. acs.org Such studies provide a framework for how the reaction mechanisms of this compound could be theoretically investigated.

Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. While excluding interpretations of biological activity, docking simulations can provide valuable hypotheses about the non-covalent interactions that could stabilize a potential complex between this compound and a binding partner.

In a hypothetical docking simulation, this compound would be placed in the active site of a receptor. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The resulting poses would reveal potential interactions such as:

Hydrogen bonds: The hydroxyl group and the carbonyl oxygen of this compound are potential hydrogen bond donors and acceptors, respectively. The fluorine atom can also participate in weaker hydrogen bonding.

Pi-pi stacking: The aromatic benzene (B151609) ring can engage in stacking interactions with aromatic residues in the receptor's binding site.

Halogen bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the receptor.

Studies on the docking of benzoyl-derived inhibitors with enzymes like acetylcholinesterase have shown that the benzoyl scaffold can fit into specific binding pockets, forming key interactions with amino acid residues. nih.govmdpi.com These studies provide a template for how docking simulations of this compound could be performed and interpreted in terms of binding interactions, without making claims about its biological efficacy.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum would show characteristic peaks for the O-H stretch (influenced by intramolecular hydrogen bonding), the C=O stretch of the acyl chloride, the C-F stretch, and the C-Cl stretch. Comparing the calculated spectrum with an experimental one can help in assigning the vibrational modes. Theoretical studies on 2-hydroxybenzoyl compounds have shown good agreement between calculated and experimental IR frequencies, particularly for the ν(OH) and ν(CO) bands. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H, 13C, and 19F NMR chemical shifts. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the three different substituents. The chemical shift of the hydroxyl proton would be particularly sensitive to the strength of the intramolecular hydrogen bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, transitions involving the π-system of the benzene ring and the non-bonding electrons on the oxygen, fluorine, and chlorine atoms would be expected. The solvent environment can also be included in these calculations to predict solvatochromic shifts. mdpi.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |

| IR | O-H stretch (intramolecular H-bond) | 3200 - 3400 cm⁻¹ |

| IR | C=O stretch | 1750 - 1780 cm⁻¹ |

| 1H NMR | Aromatic protons | 6.8 - 7.9 ppm |

| 1H NMR | Hydroxyl proton | 9.0 - 11.0 ppm |

| 13C NMR | Carbonyl carbon | 165 - 170 ppm |

| 19F NMR | Fluorine | -110 to -120 ppm (relative to CCl₃F) |

Note: These are approximate values based on typical ranges for similar functional groups and are subject to the specific computational method and level of theory used.

Emerging Trends and Future Research Directions

Development of Green and Sustainable Synthetic Routes

The synthesis of acyl chlorides, including 4-fluoro-2-hydroxybenzoyl chloride, traditionally involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comresearchgate.netchemicalbook.comlibretexts.orgyoutube.com These methods, while effective, raise environmental and safety concerns due to the evolution of toxic gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). orgoreview.com Consequently, a significant trend in modern organic synthesis is the development of greener and more sustainable alternatives.

Future research is directed towards several promising areas. One key avenue is the exploration of solid-supported reagents. For instance, silica-bound benzoyl chloride has been used as a dehydrating agent in the synthesis of other compounds, demonstrating a principle that could be adapted for the synthesis of acyl chlorides themselves. beilstein-journals.org Such reagents can be easily recovered by filtration and potentially reused, minimizing waste. Another approach involves catalysis to improve the efficiency and reduce the harshness of traditional methods. Catalysts like dimethylformamide (DMF) are often used in small quantities to facilitate the reaction between a carboxylic acid and thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.com Research into more efficient and recyclable catalysts is ongoing.

The synthesis of the precursor, 4-fluoro-2-hydroxybenzoic acid, also presents opportunities for green chemistry. One documented method involves the reaction of 2,4-difluorobenzoic acid with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), followed by acidification. chemicalbook.com Optimizing this process to use greener solvents and reduce energy consumption is a valid research goal.

Chemo- and Regioselective Transformations

The structure of this compound, featuring a highly reactive acyl chloride group and a nucleophilic hydroxyl group, presents a significant challenge and opportunity for chemo- and regioselective transformations. The ability to selectively react one functional group while leaving the other intact is crucial for its use as a versatile building block in complex molecule synthesis.

Future research will likely focus on developing methodologies that can precisely control the reactivity of this bifunctional molecule. This includes:

Selective Acylation: In reactions with molecules containing multiple nucleophilic sites, controlling the acylation to occur at a specific position is a key goal. The hydroxyl group on the benzoyl chloride ring itself can be protected, or reaction conditions can be tuned to favor acylation of an external nucleophile. The inherent reactivity of the acyl chloride makes it a powerful acylating agent, but this must be harnessed with precision.

Selective Reaction at the Hydroxyl Group: Conversely, methods for selectively modifying the hydroxyl group (e.g., etherification, esterification) without affecting the acyl chloride group are highly desirable. This would likely involve the use of specific catalysts or protecting group strategies that can be applied and removed under mild conditions.

Regioselective Aromatic Substitution: The fluorine and hydroxyl substituents on the aromatic ring direct incoming electrophiles to specific positions. The hydroxyl group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Understanding and exploiting the interplay of these directing effects is essential for regioselective Friedel-Crafts reactions or other electrophilic aromatic substitutions on the ring. researchgate.netrsc.org This allows for the synthesis of tri- or tetra-substituted aromatic compounds with precise substituent patterns.

Studies on related substituted benzoyl chlorides have shown that achieving high selectivity is possible. For example, Friedel-Crafts acylation of aromatic compounds can be highly regioselective for the para-position, depending on the catalyst and substrate. beilstein-journals.org The development of new catalytic systems that can differentiate between the functional groups of this compound will be a major area of investigation.

Integration into Flow Chemistry and Automation

The synthesis and use of highly reactive compounds like this compound can be significantly improved through the adoption of flow chemistry and automation. These technologies offer enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability compared to traditional batch processing.

Flow Chemistry: Continuous-flow reactors provide superior heat and mass transfer, which is critical for managing highly exothermic reactions, such as those often involving acyl chlorides. beilstein-journals.org This precise temperature control can minimize the formation of byproducts and improve product yield and purity. The ability to use superheated solvents safely in a closed-loop system can dramatically accelerate reaction rates. For example, reactions that take hours in batch can sometimes be completed in minutes or even seconds in a flow reactor. beilstein-journals.org Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates, as they are generated and consumed in situ in small volumes, minimizing risk. The application of flow chemistry to Friedel-Crafts reactions and other acyl chloride transformations has already demonstrated these benefits. beilstein-journals.org

Automation: Integrating automation with flow reactors enables high-throughput experimentation and process optimization. Automated systems can systematically vary reaction conditions such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal parameters for a given transformation. This approach accelerates research and development and can be applied to the synthesis of this compound itself or to its subsequent reactions. The combination of flow chemistry and automation facilitates the creation of libraries of new molecules for applications in drug discovery and materials science. beilstein-journals.org

Applications in Materials Science Research

The unique combination of a fluorine atom and reactive functional groups makes this compound a promising monomer and intermediate for the synthesis of advanced materials. The incorporation of fluorine into polymers is a well-established strategy for enhancing key properties. researchgate.netnih.gov

Future research into the materials science applications of this compound is expected to explore several areas:

High-Performance Polymers: Fluorinated polymers often exhibit a desirable combination of properties, including high thermal stability, chemical resistance, low dielectric constants, low water absorption, and optical transparency. researchgate.netrsc.orgmdpi.com this compound can be used as a monomer in polycondensation reactions to create novel poly(arylene ether)s, polyamides, and polyesters. The presence of the fluorine atom can improve the solubility and processability of these polymers while also enhancing their performance in demanding applications, such as in microelectronics, aerospace, and as materials for gas separation membranes. researchgate.netrsc.org

Liquid Crystals: The rigid, substituted aromatic core of this compound is a structural motif found in liquid crystal molecules (mesogens). The para-positioning of functional groups that can be used for further elaboration is particularly suitable for creating the rod-like molecules required for liquid crystal phases. ossila.com

Functional Coatings: The reactivity of the acyl chloride and hydroxyl groups allows the molecule to be grafted onto surfaces to create functional coatings with specific properties, such as hydrophobicity (water repellency) or altered surface energy, imparted by the fluorinated aromatic ring.

The table below lists polymers whose properties are often enhanced by the incorporation of fluorine, suggesting potential applications for monomers like this compound.

| Polymer Class | Potential Property Enhancements from Fluorination |

| Poly(arylene ether)s | Higher thermal stability, solubility, lower dielectric constant. researchgate.net |

| Aromatic Polyamides | Improved optical transparency, lower yellowness index, high heat resistance. mdpi.com |

| Polyimides | Enhanced solubility, processability, gas permeability, optical transparency. researchgate.netrsc.org |

| Polyesters | Modified thermal properties and crystallinity. |

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The development of novel catalysts is essential for unlocking the full synthetic potential of this compound, particularly for achieving high selectivity and efficiency under milder, more sustainable conditions. Research is moving beyond traditional stoichiometric Lewis acids like AlCl₃, which are often required in large amounts and generate significant waste. rsc.orgresearchgate.net

Key areas of future catalytic research include:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, functionalized mesoporous silica, and metal oxides (e.g., ZnO) are attractive alternatives for Friedel-Crafts acylation. researchgate.netresearchgate.net These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can provide unique shape-selectivity, potentially favoring the formation of specific isomers.

Bifunctional Catalysts: Catalysts that possess two distinct types of active sites (e.g., metal-acid or redox-acid) can facilitate tandem or cascade reactions in a single step. acs.orgelsevierpure.comnumberanalytics.com For a molecule like this compound, a bifunctional catalyst could potentially activate different parts of the molecule simultaneously or sequentially to enable complex transformations with high control. For example, a catalyst could facilitate acylation at the acyl chloride group while promoting a separate reaction on the aromatic ring.

Metal Triflates and Ionic Liquids: Lanthanide and other metal triflates (e.g., Hf(OTf)₄, Cu(OTf)₂) have emerged as highly effective, water-tolerant Lewis acid catalysts for Friedel-Crafts reactions. chemistryjournals.net When used in combination with ionic liquids, which can act as both solvent and co-catalyst, these systems can lead to high yields and selectivities, often with improved catalyst recyclability. researchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area of green chemistry. While less common for Friedel-Crafts acylations, the development of new organocatalysts for reactions involving acyl chlorides could offer mild and environmentally benign synthetic routes.

The table below summarizes various catalytic systems that have been explored for Friedel-Crafts reactions and other transformations of benzoyl chlorides, indicating promising directions for future research.

| Catalyst Type | Examples | Potential Advantages for this compound Reactions |

| Heterogeneous Lewis Acids | Zeolites, ZnO, ZrO₂, AlPW₁₂O₄₀ | Reusability, reduced waste, potential for regioselectivity. researchgate.netresearchgate.netchemistryjournals.net |

| Homogeneous Lewis Acids | Metal Triflates (Cu(OTf)₂, Hf(OTf)₄), FeCl₃, BiCl₃ | High activity, tolerance to some functional groups, mild conditions. beilstein-journals.orgchemistryjournals.net |

| Bifunctional Catalysts | Cr₂O₃/H-ZSM-5, Metal-Acid Systems | Enables tandem reactions, potential for high selectivity to specific products. acs.orgelsevierpure.com |

| Catalysts in Ionic Liquids | FeCl₃ in [Bmim]Cl | Enhanced reaction rates, catalyst recycling, green solvent potential. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.